Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Description

The exact mass of the compound Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-quinolin-6-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO2/c1-2-18-12(17)13(14,15)10-5-6-11-9(8-10)4-3-7-16-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSSVYBANQTVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC2=C(C=C1)N=CC=C2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30651185 | |

| Record name | Ethyl difluoro(quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943541-40-0 | |

| Record name | Ethyl difluoro(quinolin-6-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30651185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

This guide provides a comprehensive technical overview of the analytical methodologies required for the unambiguous structural elucidation and purity assessment of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights into the unique spectral features of this fluorinated quinoline derivative.

Introduction: The Significance of a Fluorinated Quinolone Building Block

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (CAS No. 943541-40-0) is a heterocyclic compound of significant interest in medicinal chemistry.[1][2] The quinoline core is a privileged scaffold found in a wide array of therapeutic agents, demonstrating activities ranging from anticancer to antimalarial.[3] The introduction of a geminal difluoro group at the α-position of the acetate moiety can profoundly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block for designing novel drug candidates.[4]

Accurate and comprehensive spectroscopic characterization is paramount. It serves as the cornerstone for validating chemical identity, ensuring purity, and enabling the reliable interpretation of biological data. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the definitive analysis of this compound.

Molecular Structure and Physicochemical Properties

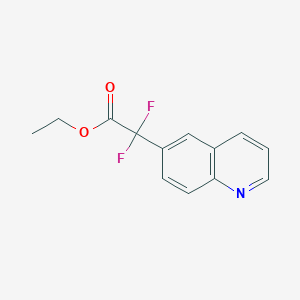

A thorough understanding of the molecule's architecture is essential for interpreting its spectroscopic output. The structure consists of a quinoline ring system substituted at the 6-position with an ethyl 2,2-difluoroacetate group.

Caption: Molecular structure of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 943541-40-0 | [1] |

| Molecular Formula | C₁₃H₁₁F₂NO₂ | [2][5] |

| Molecular Weight | 251.23 g/mol | [2][5] |

| Appearance | Yellow to pale yellow oil | [6] |

| Storage | Sealed in dry, 2-8°C |[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete structural fingerprint.

General NMR Experimental Protocol

A self-validating NMR protocol ensures reproducibility and accuracy.

Caption: Standardized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through spin-spin coupling.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.90 | dd | 1H | H2 (Quinoline) | Downfield due to proximity to nitrogen and ring currents. |

| ~8.15 | d | 1H | H4 (Quinoline) | Aromatic proton adjacent to nitrogen. |

| ~8.10 | d | 1H | H8 (Quinoline) | Deshielded proton on the carbocyclic ring. |

| ~8.00 | d | 1H | H5 (Quinoline) | Aromatic proton ortho to the substituent. |

| ~7.75 | dd | 1H | H7 (Quinoline) | Aromatic proton meta to the substituent. |

| ~7.45 | dd | 1H | H3 (Quinoline) | Coupled to both H2 and H4. |

| ~4.40 | q | 2H | -O-CH₂-CH₃ | Methylene protons of the ethyl ester, split by the methyl group. |

| ~1.35 | t | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester, split by the methylene group. |

Expertise & Causality: The chemical shifts of the quinoline protons are predicted based on established data for substituted quinolines.[7] The electron-withdrawing nature of the difluoroacetate group at C6 is expected to deshield the aromatic protons, particularly H5 and H7. The ethyl group protons exhibit a classic quartet and triplet pattern, characteristic of an ethyl ester.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms and information about their electronic environment.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~164.0 | C=O (Ester) | Typical chemical shift for an ester carbonyl carbon.[8] |

| ~150.0 | C2 (Quinoline) | Aromatic carbon adjacent to nitrogen. |

| ~148.0 | C8a (Quinoline) | Bridgehead carbon of the quinoline system. |

| ~136.0 | C4 (Quinoline) | Aromatic CH carbon. |

| ~131.0 | C8 (Quinoline) | Aromatic CH carbon. |

| ~130.0 | C5 (Quinoline) | Aromatic CH carbon. |

| ~129.0 | C4a (Quinoline) | Bridgehead carbon of the quinoline system. |

| ~128.0 | C6 (Quinoline) | Carbon bearing the substituent. |

| ~127.5 | C7 (Quinoline) | Aromatic CH carbon. |

| ~122.0 | C3 (Quinoline) | Aromatic CH carbon. |

| ~115.0 (t) | CF₂ | The high electronegativity of the two fluorine atoms shifts this carbon upfield relative to a CH₂ group, and it appears as a triplet due to ¹JCF coupling. |

| ~64.0 | -O-CH₂-CH₃ | Methylene carbon of the ethyl ester.[8] |

| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester.[8] |

Trustworthiness: The assignment of the quaternary carbon attached to the two fluorine atoms is a key diagnostic feature. The large one-bond carbon-fluorine coupling (¹JCF) results in a characteristic triplet in the proton-decoupled spectrum, providing unambiguous evidence for the CF₂ group.

¹⁹F NMR Spectroscopy: A Direct Window to Fluorine

¹⁹F NMR is an exceptionally sensitive and specific technique for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and the absence of background signals in biological or typical organic samples.[9]

Experimental Insight: For ¹⁹F NMR, a proton-decoupled experiment is typically run to simplify the spectrum. The chemical shift provides direct information about the electronic environment of the fluorine atoms.

Table 4: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|

| -90 to -120 | s | CF₂ | The chemical shift is characteristic of a difluoroalkyl group adjacent to an ester and an aromatic ring. The signal is a singlet in the proton-decoupled spectrum. |

Authoritative Grounding: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to subtle structural changes.[10] The predicted range is based on data for similar difluoroacetate compounds and perfluoro-quinoline derivatives.[11][12] Any deviation from this range could indicate impurity or structural misassignment.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule.

ESI-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data in positive ion mode. The mass analyzer (e.g., TOF or Quadrupole) scans a mass range, typically from m/z 100 to 500.[13]

Table 5: Predicted High-Resolution MS Data (ESI-TOF)

| Adduct | Calculated m/z | Observed m/z | Assignment |

|---|---|---|---|

| [M+H]⁺ | 252.0830 | (Experimental) | Protonated molecular ion |

| [M+Na]⁺ | 274.0650 | (Experimental) | Sodium adduct |

Predicted m/z values sourced from PubChemLite.[5]

Fragmentation Analysis

Tandem MS (MS/MS) experiments can be performed on the [M+H]⁺ ion to induce fragmentation, providing further structural validation.

Caption: A plausible fragmentation pathway for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate under ESI-MS/MS conditions.

Causality: The most probable fragmentation pathways involve the neutral loss of components from the ethyl ester group, such as ethylene or ethanol, which are common fragmentation patterns for ethyl esters.[14] Subsequent loss of carbon monoxide can lead to the stable quinoline-difluoromethyl cation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.

IR Experimental Protocol

-

Sample Preparation: For an oily sample, the compound can be analyzed as a thin film between two salt (NaCl or KBr) plates.

-

Data Acquisition: Place the plates in the spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Table 6: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |

|---|---|---|---|

| ~3050 | Medium | Aromatic C-H | Stretch |

| ~2980 | Medium | Aliphatic C-H | Stretch |

| ~1750 | Strong | Ester C=O | Stretch |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C | Stretch |

| ~1200-1050 | Strong | C-F | Stretch |

| ~1150 | Strong | Ester C-O | Stretch |

Expertise: The most prominent and diagnostic peak in the IR spectrum will be the strong absorbance around 1750 cm⁻¹, which is characteristic of the ester carbonyl stretch. The presence of strong bands in the 1200-1050 cm⁻¹ region is definitive evidence for the C-F bonds.

Conclusion

The structural integrity of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate can be unequivocally confirmed through a multi-technique spectroscopic approach. ¹H and ¹³C NMR define the core carbon-hydrogen framework, while ¹⁹F NMR provides direct and unambiguous evidence of the difluoroacetate moiety. High-resolution mass spectrometry validates the elemental composition and molecular weight, and IR spectroscopy confirms the presence of key functional groups. Together, these techniques provide a robust and self-validating system for the characterization of this important chemical entity, ensuring its quality and reliability for applications in research and drug development.

References

-

Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. (2025). Wiley Online Library. Available at: [Link]

-

Hoffman Fine Chemicals. (n.d.). Ethyl 2,2-Difluoro-2-(quinolin-2-yl)acetate. Retrieved January 24, 2026, from [Link]

-

Khalilov, L. M., et al. (2003). PMR and 13C NMR Spectra of Biologically Active Compounds. XII. Taraxasterol and Its Acetate from the Aerial Part of Onopordum acanthium. ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Available at: [Link]

-

PubChemLite. (n.d.). Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. Retrieved January 24, 2026, from [Link]

-

Tomma, J. H., et al. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Impactfactor. Available at: [Link]

-

Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. Available at: [Link]

-

Rani, S. K., et al. (2023). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 2, 3-Disubstituted Quinoline Derivatives. Der Pharma Chemica. Available at: [Link]

-

Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved January 24, 2026, from [Link]

-

Abdurrahman, I., et al. (n.d.). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del). Retrieved January 24, 2026, from [Link]

-

Xu, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society. Available at: [Link]

-

El-Fakharany, M. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. Available at: [Link]

-

Lee, J., et al. (2022). Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry Characterization of Ethyl Acetate Fraction from Sargassum pallidum and Its Anti-Melanogenesis Effect in B16F10 Melanoma Cells and Zebrafish Model. MDPI. Available at: [Link]

- Method for synthesizing ethyl 4,4-difluoroacetoacetate. (2011). Google Patents.

-

Alachem Co., Ltd. (n.d.). Ethyl difluoro(quinolin-6-yl)acetate. Retrieved January 24, 2026, from [Link]

-

Jee, J., et al. (2021). 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery. RSC Chemical Biology. Available at: [Link]

-

Sandford, G., et al. (2004). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. ResearchGate. Available at: [Link]

-

Elguero, J., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]

-

Zeng, Y., et al. (2012). (E)-2-[2-(3-Fluorophenyl)ethenyl]quinolin-8-yl acetate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Giraud, N., et al. (2024). qNMR fluorine pollution analysis: perspectives on PFAS exposure characterisation using 19F NMR. ChemRxiv. Available at: [Link]

-

Deng, G., et al. (2016). Lewis acid-catalyzed 2-arylquinazoline formation from N'-arylbenzimidamides and paraformaldehyde. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. 943541-40-0|Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate|BLD Pharm [bldpharm.com]

- 2. 943541-40-0 | Ethyl difluoro(quinolin-6-yl)acetate - Alachem Co., Ltd. [alachem.co.jp]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 5. PubChemLite - Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate (C13H11F2NO2) [pubchemlite.lcsb.uni.lu]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. impactfactor.org [impactfactor.org]

- 8. Ethyl acetate(141-78-6) 13C NMR [m.chemicalbook.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ethyl difluoroacetate(454-31-9) 1H NMR [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. Liquid Chromatography Quadrupole Time-of-Flight Tandem Mass Spectrometry Characterization of Ethyl Acetate Fraction from Sargassum pallidum and Its Anti-Melanogenesis Effect in B16F10 Melanoma Cells and Zebrafish Model [mdpi.com]

- 14. ajgreenchem.com [ajgreenchem.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

This guide provides a comprehensive overview and a detailed synthetic pathway for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, a valuable fluorinated building block in medicinal chemistry and drug discovery. The quinoline scaffold and the gem-difluoroacetate moiety are both privileged motifs in pharmaceutical research, and their combination in this molecule presents significant opportunities for the development of novel therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step guidance for its synthesis.

Introduction: The Significance of Fluorinated Quinolines

The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa values. The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[1]

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate combines these two important pharmacophores. The difluoromethyl group, in particular, can act as a bioisostere for a hydroxyl or thiol group, potentially leading to improved pharmacological profiles. Consequently, the efficient and reliable synthesis of this compound is of high importance for the exploration of new chemical space in drug discovery.

Retrosynthetic Analysis and Chosen Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, points towards a disconnection at the C-C bond between the quinoline ring and the difluoroacetic ester moiety. This disconnection suggests a nucleophilic addition of a difluoroenolate equivalent to an electrophilic quinoline precursor.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach naturally leads to the selection of the Reformatsky reaction as the core synthetic strategy. The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters by the reaction of an α-halo ester with an aldehyde or ketone in the presence of a metal, typically zinc.[2][3][4][5] The key advantages of this reaction in the present context are its tolerance to a wide range of functional groups and the relatively mild reaction conditions.

The proposed synthesis, therefore, involves two main stages:

-

Synthesis of the key precursor: Quinoline-6-carbaldehyde.

-

The Reformatsky reaction of Quinoline-6-carbaldehyde with an ethyl dihaloacetate to yield the target molecule.

Synthesis of Quinoline-6-carbaldehyde

The synthesis of quinoline-6-carbaldehyde can be achieved through various established methods for the formylation of aromatic rings.[6][7] A common and effective method is the Vilsmeier-Haack reaction , which utilizes a Vilsmeier reagent (formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride) to introduce a formyl group onto an electron-rich aromatic substrate.

Vilsmeier-Haack Reaction: Mechanism and Rationale

The Vilsmeier-Haack reaction is particularly suitable for the formylation of activated aromatic and heteroaromatic compounds. The reaction proceeds through the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent), which is then attacked by the aromatic ring. Subsequent hydrolysis of the resulting iminium salt affords the desired aldehyde. The choice of this method is predicated on its reliability and the commercial availability of the required reagents.

Experimental Protocol: Synthesis of Quinoline-6-carbaldehyde

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Quinoline | 129.16 | 10.0 g | 77.4 mmol |

| N,N-Dimethylformamide (DMF) | 73.09 | 28.3 g (30.0 mL) | 387 mmol |

| Phosphorus oxychloride (POCl₃) | 153.33 | 35.5 g (21.7 mL) | 231 mmol |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

To a stirred solution of N,N-dimethylformamide (30.0 mL, 387 mmol) in dichloromethane (100 mL) in a three-necked flask equipped with a dropping funnel and a reflux condenser, phosphorus oxychloride (21.7 mL, 231 mmol) is added dropwise at 0 °C.

-

The reaction mixture is stirred at room temperature for 30 minutes, during which the Vilsmeier reagent precipitates.

-

A solution of quinoline (10.0 g, 77.4 mmol) in dichloromethane (100 mL) is added dropwise to the suspension of the Vilsmeier reagent.

-

The reaction mixture is heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured onto crushed ice.

-

The mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford quinoline-6-carbaldehyde.

The Reformatsky Reaction: Synthesis of the Target Molecule

With the quinoline-6-carbaldehyde in hand, the next and final step is the Reformatsky reaction to introduce the difluoroacetate moiety. This reaction will utilize ethyl bromodifluoroacetate and activated zinc.

Mechanism of the Reformatsky Reaction

The reaction is initiated by the oxidative addition of zinc metal into the carbon-halogen bond of the ethyl bromodifluoroacetate, forming an organozinc reagent known as a Reformatsky enolate.[3] This enolate is less reactive than Grignard reagents or organolithium compounds, which prevents it from reacting with the ester functionality of another molecule of the α-halo ester. The Reformatsky enolate then adds to the carbonyl carbon of the quinoline-6-carbaldehyde via a six-membered chair-like transition state.[2][3] A subsequent acidic workup protonates the resulting zinc alkoxide to yield the β-hydroxy ester, which in this case is the target molecule.

Caption: Workflow for the Reformatsky reaction.

Experimental Protocol: Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| Quinoline-6-carbaldehyde | 157.17 | 5.0 g | 31.8 mmol |

| Ethyl bromodifluoroacetate | 202.98 | 9.7 g | 47.7 mmol |

| Zinc dust (activated) | 65.38 | 3.1 g | 47.7 mmol |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| 1 M Hydrochloric acid | - | As needed | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Anhydrous magnesium sulfate | - | As needed | - |

Procedure:

-

Zinc dust is activated by stirring with 1 M hydrochloric acid for 5 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under vacuum.

-

A mixture of activated zinc dust (3.1 g, 47.7 mmol) and anhydrous tetrahydrofuran (50 mL) is placed in a three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of quinoline-6-carbaldehyde (5.0 g, 31.8 mmol) and ethyl bromodifluoroacetate (9.7 g, 47.7 mmol) in anhydrous tetrahydrofuran (50 mL) is added dropwise to the zinc suspension.

-

The reaction mixture is gently heated to initiate the reaction (an exothermic reaction may be observed). The mixture is then stirred at reflux for 4 hours. The progress of the reaction should be monitored by TLC.

-

After the reaction is complete, the mixture is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid until the excess zinc is dissolved.

-

The mixture is extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate.

Data Summary and Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Analysis | Expected Results |

| Appearance | Colorless to pale yellow oil or solid |

| ¹H NMR | Resonances corresponding to the quinoline ring protons and the ethyl ester protons. |

| ¹⁹F NMR | A singlet or a multiplet in the characteristic region for a CF₂ group. |

| ¹³C NMR | Resonances for the quinoline carbons, the ester carbonyl, the CF₂, and the ethyl group carbons. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₁₃H₁₁F₂NO₂ (m/z = 251.23). |

| Purity (HPLC) | >95% |

Conclusion

This technical guide has outlined a robust and reliable two-step synthesis for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate. The pathway leverages the well-established Vilsmeier-Haack and Reformatsky reactions, utilizing readily available starting materials. The detailed experimental protocols and mechanistic insights provided herein are intended to empower researchers in the field of medicinal chemistry to access this valuable fluorinated building block for the development of novel therapeutic agents. The principles and techniques described can be adapted for the synthesis of related analogues, further expanding the chemical space for drug discovery.

References

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available at: [Link]

-

2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide - MySkinRecipes. Available at: [Link]

-

Reformatsky reaction - Wikipedia. Available at: [Link]

-

Reformatsky Reaction - Chemistry LibreTexts. Available at: [Link]

-

Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of quinoline and its derivatives using various name reactions: An overview - IIP Series. Available at: [Link]

-

Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources - Organic Chemistry Portal. Available at: [Link]

-

New Stable Reagents for the Nucleophilic Trifluoromethylation. 1. Trifluoromethylation of Carbonyl Compounds with N-Formylmorpholine Derivatives | Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

-

C3-H Trifluoroacetylation of Quinolines and Pyridines: Access to Heteroaryl Ketones, Carboxylic Acids, and Amides - PubMed. Available at: [Link]

-

Reformatsky Reaction | NROChemistry. Available at: [Link]

- US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl) - Google Patents.

-

Reformatsky Reaction - Organic Chemistry Portal. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

Sources

- 1. 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide [myskinrecipes.com]

- 2. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 5. Reformatsky Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Potential Biological Activity of Difluoro Quinoline Esters

Foreword: The Strategic Imperative for Novel Quinoline Scaffolds

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged heterocyclic system, forming the core of numerous approved therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The strategic incorporation of fluorine atoms into bioactive molecules is a well-established medicinal chemistry tactic to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles. When combined with an ester moiety, which can act as a pro-drug to improve bioavailability or as a key interacting group with biological targets, the difluoro quinoline ester scaffold emerges as a highly promising, yet underexplored, area for novel drug discovery.

This technical guide provides a comprehensive framework for the systematic evaluation of the potential biological activities of novel difluoro quinoline esters. It is designed to move beyond a simple recitation of protocols, offering instead a rationale-driven approach to experimental design and data interpretation, grounded in established scientific principles.

I. The Architectural Logic of Difluoro Quinoline Esters: A Rationale for Investigation

The quinoline ring system is a versatile pharmacophore, capable of intercalating into DNA, inhibiting key enzymes like topoisomerases and kinases, and modulating various signaling pathways. The introduction of two fluorine atoms can significantly alter the electronic properties of the quinoline ring, influencing its reactivity and potential for intermolecular interactions. The position of the fluorine atoms is critical; for instance, difluorination at the 6- and 8-positions has been shown to be advantageous for antibacterial activity in related quinolone structures. The ester functional group provides a handle for further chemical modification and can be designed to be cleaved by cellular esterases, releasing the active carboxylic acid or alcohol. This pro-drug strategy can enhance cell permeability and oral bioavailability.

Hypothesized Mechanisms of Action:

-

Anticancer: Difluoro quinoline esters may exert anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, induction of apoptosis, and disruption of cell cycle progression.[5][6] The planar quinoline core can intercalate into DNA, while the substituents can interact with specific residues in the active sites of enzymes.

-

Antimicrobial: Building on the legacy of fluoroquinolone antibiotics, difluoro quinoline esters are hypothesized to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[7] The difluoro substitution pattern can enhance activity against both Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory: Quinoline derivatives have been shown to possess anti-inflammatory properties by targeting enzymes such as cyclooxygenases (COXs) and by modulating pro-inflammatory signaling pathways.[8][9][10] Difluoro quinoline esters may inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins.

II. A Roadmap for Biological Evaluation: From In Silico Prediction to In Vitro Validation

A logical and efficient workflow is paramount in the early-stage evaluation of novel compounds. The following experimental roadmap is designed to systematically assess the potential anticancer, antimicrobial, and anti-inflammatory activities of difluoro quinoline esters.

Key Questions to Address in SAR Analysis:

-

Impact of Fluorine Position: How does changing the position of the two fluorine atoms on the quinoline ring affect activity?

-

Influence of the Ester Group: Does the size and nature of the ester's alkyl or aryl group influence potency or selectivity?

-

Role of Other Substituents: If other substituents are present on the quinoline ring, what is their contribution to the observed biological activity?

IV. Advancing the Hits: Secondary Assays and Mechanism of Action Studies

Compounds that demonstrate significant activity in the primary screens ("hits") should be further investigated to elucidate their mechanism of action and to confirm their selectivity.

Potential Secondary Assays:

-

Anticancer:

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To confirm that the compounds induce programmed cell death.

-

Cell Cycle Analysis (by flow cytometry): To determine if the compounds cause cell cycle arrest at a specific phase.

-

Kinase Inhibition Assays: To directly measure the inhibitory activity against specific kinases.

-

-

Antimicrobial:

-

Time-Kill Assays: To determine if the compounds are bactericidal or bacteriostatic.

-

DNA Gyrase/Topoisomerase IV Inhibition Assays: To confirm the molecular target.

-

-

Anti-inflammatory:

-

Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA: To assess the broader anti-inflammatory effects.

-

Western Blot Analysis for iNOS and COX-2 expression: To determine if the compounds inhibit the production of these key inflammatory enzymes.

-

V. Conclusion and Future Directions

This guide has outlined a systematic and rationale-driven approach for the comprehensive evaluation of the potential biological activities of novel difluoro quinoline esters. By integrating in silico prediction with a tiered in vitro screening strategy, researchers can efficiently identify and characterize promising lead compounds. The subsequent elucidation of the structure-activity relationship and mechanism of action will be crucial for the optimization of these hits into viable drug candidates. The exploration of the chemical space defined by difluoro quinoline esters holds significant promise for the discovery of next-generation therapeutics to address unmet needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]

- Synthesis and evaluation of the anti-inflammatory activity of quinoline deriv

-

Review on recent development of quinoline for anticancer activities. (2025). ResearchGate. [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. [Link]

-

Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (n.d.). PubMed Central. [Link]

- Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. (2024). Journal of the Iranian Chemical Society.

-

Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. (2018). CiteAb. [Link]

-

Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. (2016). PubMed. [Link]

-

Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. (n.d.). PubMed. [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis, Anti-Inflammatory Activity, and Docking Simulation of a Novel Styryl Quinolinium Derivative. (n.d.). MDPI. [Link]

-

Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. (n.d.). PubMed. [Link]

-

Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. (n.d.). Research and Reviews. [Link]

-

Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. (2024). National Institutes of Health. [Link]

- Cyclooxygenases(COXs) are the primary target of nonsteroidal anti-inflammatory drugs (NSAIDs) used to treat a wide variety of clinical symptoms and diseases. (n.d.).

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. [Link]

-

Greener synthetic approaches towards quinoline derivatives. (2024). RSC Blogs. [Link]

-

Evaluation of phenotypic and functional stability of RAW 264.7 cell line through serial passages. (2018). National Institutes of Health. [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. [Link]

-

Laboratory Diagnostic Methods and Antibiotic Resistance Patterns of Staphylococcus aureus and Escherichia coli Strains: An Evolving Human Health Challenge. (n.d.). National Institutes of Health. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (n.d.). National Institutes of Health. [Link]

-

Antibiotics Sensitivity Against Staphylococcus aureus and Escherichia coli using Industrially Manufactured Sensitivity Disc. (n.d.). Journal of Biomedical Research & Environmental Sciences. [Link]

-

Cytotoxicity-IC50 of A549 and MCF-7 cell lines treated with SFB-NPs. (n.d.). ResearchGate. [Link]

- In-silico study of Novel Antimicrobial Quinoline derivatives. (2025).

-

AlamarBlue Cell Viability Assay Reagent. (n.d.). G-Biosciences. [Link]

-

Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. (2020). ResearchGate. [Link]

-

Cell culture of RAW264.7 cells. (2024). Protocols.io. [Link]

-

Antimicrobial Susceptibility of Staphylococcus aureus, Streptococcus agalactiae, and Escherichia coli Isolated from Mastitic Dairy Cattle in Ukraine. (n.d.). MDPI. [Link]

-

A-549 (CVCL_0023). (n.d.). Cellosaurus. [Link]

- Antimicrobial susceptibility patterns of Escherichia coli from various clinical sources. (2025). Authorea.

-

MTS Tetrazolium Assay Protocol. (n.d.). Creative Bioarray. [Link]

-

Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. (n.d.). Bio-Rad Antibodies. [Link]

-

alamarBlue™ Cell Viability Assay Reagent. (n.d.). Interchim. [Link]

- Antibiotic sensitivity test of Escherichia coli and Staphylococcus aureus isolated from the reproductive tract of dairy cows. (n.d.). Journal of Universitas Airlangga.

-

MCF cell lines that transformed breast cancer research. (n.d.). Karmanos Cancer Institute. [Link]

-

RAW 264.7 Cell Line. (n.d.). Elabscience. [Link]

-

Phase contrast pictures of MCF-7 and A549 cell lines grown under different conditions. (n.d.). ResearchGate. [Link]

-

Analysis of Cell Viability by the alamarBlue Assay. (n.d.). PubMed. [Link]

-

RAW 264.7-based Macrophage Model Development Service. (n.d.). Creative Biolabs. [Link]

Sources

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. rroij.com [rroij.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 8. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is a fluorinated heterocyclic compound with significant potential in medicinal chemistry. The incorporation of a difluoromethyl group into a quinoline scaffold can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, making it an attractive building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including a plausible synthetic route, its predicted chemical properties, and a detailed exploration of its potential applications in drug discovery, drawing upon the extensive bioactivity of quinoline derivatives.

Introduction: The Strategic Combination of Quinoline and a Difluoroacetate Moiety

The quinoline ring system is a cornerstone in medicinal chemistry, forming the core structure of numerous approved drugs and biologically active compounds. Its versatile scaffold allows for interactions with a wide array of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial effects. The substitution pattern on the quinoline ring is crucial for modulating this activity.

The introduction of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group (CF2), in particular, can act as a bioisostere for a hydroxyl, thiol, or even a carbonyl group, while also increasing lipophilicity and altering the electronic properties of the molecule. This guide focuses on Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, a molecule that synergistically combines the privileged quinoline scaffold with the advantageous properties of the difluoroacetate moiety.

Table 1: Physicochemical Properties of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate

| Property | Value | Source |

| CAS Number | 943541-40-0 | Commercial Suppliers |

| Molecular Formula | C13H11F2NO2 | Commercial Suppliers |

| Molecular Weight | 251.23 g/mol | Commercial Suppliers |

| Appearance | Predicted to be a yellow to pale yellow oil | |

| Storage | Sealed in dry, 2-8°C | Commercial Suppliers |

Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate: A Proposed Synthetic Route

The proposed synthesis would involve the reaction of quinoline-6-carboxaldehyde with ethyl bromodifluoroacetate in the presence of activated zinc, followed by a dehydration step to yield the target compound.

Proposed Reaction Scheme

Caption: Proposed synthetic workflow for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

Quinoline-6-carboxaldehyde

-

Ethyl bromodifluoroacetate

-

Activated Zinc dust

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Toluene

-

p-Toluenesulfonic acid (p-TsOH)

Procedure:

-

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add activated zinc dust. Heat the flask gently under vacuum and then cool to room temperature under a nitrogen atmosphere.

-

Reformatsky Reaction: To the flask containing activated zinc, add anhydrous THF. A solution of quinoline-6-carboxaldehyde and ethyl bromodifluoroacetate in anhydrous THF is then added dropwise to the stirred suspension of zinc at room temperature.

-

The reaction mixture is gently heated to reflux and maintained at this temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction is cooled to 0°C and quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO3 and brine, dried over anhydrous MgSO4, and the solvent is removed under reduced pressure to yield the crude β-hydroxy ester intermediate.

-

Dehydration: The crude intermediate is dissolved in toluene, and a catalytic amount of p-TsOH is added. The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

Purification: Upon completion of the dehydration, the reaction mixture is cooled, washed with saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous MgSO4, and the solvent is evaporated. The final product, Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate, is purified by column chromatography on silica gel.

Chemical Properties and Reactivity

The chemical reactivity of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is dictated by the interplay of the quinoline ring, the ester functionality, and the electron-withdrawing difluoromethyl group.

-

Ester Group: The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to amides or other ester derivatives through standard transesterification or amidation reactions.

-

Difluoromethyl Group: The two fluorine atoms significantly increase the electrophilicity of the adjacent carbon atom and acidify the α-proton (if present, which in this case it is not). This strong electron-withdrawing effect will influence the reactivity of the ester and the quinoline ring.

-

Quinoline Ring: The quinoline nitrogen is basic and can be protonated or alkylated. The aromatic ring system can undergo electrophilic substitution reactions, with the substitution pattern being directed by the existing substituents.

Potential Applications in Drug Discovery

The true potential of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate lies in its application as a key building block for the synthesis of novel therapeutic agents. The broad spectrum of biological activities associated with quinoline derivatives provides a strong rationale for its use in various drug discovery programs.

Anticancer Activity

Quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization. The quinoline-6-yl moiety is a common feature in several biologically active molecules. For instance, derivatives of quinoline-6-carboxylic acid have been identified as potent inhibitors of ectonucleotidases, enzymes that play a crucial role in tumor immune evasion. By converting ATP to immunosuppressive adenosine, these enzymes help tumors escape the immune system. Inhibiting them can restore antitumor immunity.

Caption: Inhibition of ectonucleotidases by quinoline derivatives to enhance antitumor immunity.

Antibacterial Activity

Quinolone and fluoroquinolone antibiotics are a major class of antibacterial agents. While Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is not a classic quinolone, the quinoline scaffold is a known pharmacophore for antibacterial activity. Novel quinoline derivatives have been synthesized and shown to possess broad-spectrum antibacterial activity, potentially by targeting bacterial proteins like LptA and Topoisomerase IV. The difluoroacetate moiety could be further functionalized to introduce side chains that enhance antibacterial potency and spectrum.

Anti-inflammatory and Other Activities

Quinoline derivatives have also been investigated for their anti-inflammatory, antimalarial, and anticonvulsant properties. The versatility of the quinoline ring system suggests that libraries of compounds derived from Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate could be screened against a wide range of biological targets to identify novel drug leads for various diseases.

Conclusion

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate represents a promising, yet underexplored, chemical entity for drug discovery. Its synthesis is achievable through established methodologies like the Reformatsky reaction. The strategic combination of the biologically active quinoline core with the property-enhancing difluoroacetate group makes it a valuable starting material for the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully unlock its therapeutic potential.

References

-

(S)-ethyl 2-amino-3-phenylpropanoate, the di-quinoline derivatives 6a and 6b were acquired instead in 35–40% yields, via two continuous intermolecular Mannich reaction. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health. [Link]

- Chattopadhyay, A., & Salaskar, A. (2000). A Practical Method for the Reformatsky Reaction of Aldehydes. Synthesis, 2000(04), 561-564.

- Ectonucleotidases, including h -NTPDases, h -ENPP, and h -e5′NT, play a crucial role in regulating extracellular nucleotide levels by converting ATP into immunosuppressive adenosine, thereby facilitating tumor immune evasion. Inhibiting these enzymes can restore antitumor immunity by preventing adenosine accumulation within the tumor microenvironment.

Methodological & Application

The Strategic Application of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate in Modern Medicinal Chemistry: A Guide for Researchers

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer enhanced pharmacological profiles is a perpetual endeavor. Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate emerges as a compound of significant interest, strategically combining the privileged quinoline core with a difluoromethylated ester moiety. This unique amalgamation presents a versatile platform for medicinal chemists to address key challenges in drug design, including metabolic stability, target engagement, and physicochemical properties. This technical guide provides an in-depth exploration of the synthesis and potential applications of this valuable building block, offering detailed protocols and a scientific rationale for its utilization in the development of next-generation therapeutics.

The Scientific Rationale: Unpacking the Molecular Architecture

The therapeutic potential of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is rooted in the synergistic interplay of its two core components: the quinoline ring system and the gem-difluoroacetate group.

1.1 The Quinoline Moiety: A Privileged Scaffold

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2] Its rigid, bicyclic aromatic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Quinoline-containing compounds have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer: Due to their ability to intercalate DNA and inhibit key enzymes in cancer progression.[3]

-

Antimalarial: As exemplified by the long-standing use of quinine and its synthetic analogs.[4]

-

Antibacterial and Antifungal: By targeting essential microbial enzymes.[2]

-

Anti-inflammatory and Analgesic: Through modulation of inflammatory pathways.[2]

The 6-position of the quinoline ring offers a strategic vector for substitution, allowing for the introduction of various functionalities to modulate bioactivity and pharmacokinetic properties.

1.2 The Difluoromethyl Group: A Bioisostere with Unique Properties

The introduction of fluorine into drug candidates is a widely employed strategy to enhance their pharmacological profiles.[5] The difluoromethyl (CF2) group, in particular, is gaining prominence as a versatile bioisostere.[6] It can act as a lipophilic hydrogen bond donor, mimicking the properties of hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups while offering distinct advantages.[7] This bioisosteric replacement can lead to:

-

Improved Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic oxidation, prolonging the half-life of a drug.

-

Enhanced Binding Affinity: The unique electronic properties of the CF2 group can lead to more favorable interactions with protein targets.

-

Modulated Physicochemical Properties: Fluorination can influence a molecule's lipophilicity and pKa, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

The ester functionality of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate serves as a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to introduce diverse substituents.

Synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate: A Proposed Protocol

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate.

2.1 Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate from 6-bromoquinoline and a suitable difluoroacetate-containing organoboron reagent.

Materials:

-

6-Bromoquinoline

-

Ethyl bromodifluoroacetate

-

Bis(pinacolato)diboron

-

Palladium(II) acetate (Pd(OAc)2)

-

S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium carbonate (K2CO3)

-

1,4-Dioxane (anhydrous)

-

Toluene (anhydrous)

-

Deionized water

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere reactions

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure:

Part A: Synthesis of the Boronic Ester of Ethyl Difluoroacetate (Intermediate)

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine ethyl bromodifluoroacetate (1.2 equiv.), bis(pinacolato)diboron (1.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl2 (3 mol%).

-

Solvent and Base: Add anhydrous toluene and a suitable base, for example, potassium acetate (3.0 equiv.).

-

Reaction: Heat the mixture at 80-100 °C and monitor the reaction progress by GC-MS or TLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired boronic ester intermediate.

Part B: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: In a separate flame-dried Schlenk flask under an argon atmosphere, dissolve 6-bromoquinoline (1.0 equiv.), the boronic ester intermediate from Part A (1.1 equiv.), palladium(II) acetate (2 mol%), and S-Phos (4 mol%) in anhydrous 1,4-dioxane.

-

Base Addition: Add an aqueous solution of potassium carbonate (2.0 M, 2.0 equiv.).

-

Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to 80-100 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate as the final product.

Justification of Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of Pd(OAc)2 as the palladium source and S-Phos as the ligand is based on their proven efficacy in Suzuki-Miyaura cross-coupling reactions involving heteroaryl halides.[8][9] S-Phos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination to form the desired C-C bond.

-

Base: Potassium carbonate is a commonly used inorganic base in Suzuki-Miyaura couplings that is effective and generally does not lead to significant side reactions.

-

Solvent System: The use of a dioxane/water solvent system is standard for many Suzuki-Miyaura reactions, as it effectively dissolves both the organic and inorganic reagents.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (argon) to prevent the oxidation and deactivation of the palladium catalyst.

Applications in Medicinal Chemistry: Protocols and Strategies

Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate is a versatile building block for the synthesis of a wide array of potential therapeutic agents. The following protocols outline its application in two key areas of drug discovery.

3.1 Protocol: Synthesis of a Novel Kinase Inhibitor Library

Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding site of the enzyme. The quinoline scaffold of the title compound can serve as such a core, while the difluoroacetate moiety can be elaborated to introduce diversity and modulate activity.

Diagram: Kinase Inhibitor Synthesis Workflow

Sources

- 1. Design and synthesis of novel 6-substituted quinazoline-2-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. 3,3-Difluorooxetane-A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

Protocol for the Hydrolysis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate to its Carboxylic Acid

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrolysis of Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate to its corresponding carboxylic acid, 2,2-difluoro-2-(quinolin-6-yl)acetic acid. The quinoline nucleus is a prominent scaffold in medicinal chemistry, and gem-difluoroacetic acid moieties are increasingly utilized as bioisosteric replacements for carboxylic acids or amides to modulate physicochemical properties and metabolic stability.[1] The successful hydrolysis of this ester is a critical step in the synthesis of advanced intermediates for drug discovery programs targeting a range of diseases, including cancer and infectious agents.[1][2][3] This guide outlines a robust, base-catalyzed saponification procedure, including mechanistic insights, step-by-step instructions, reaction monitoring, and purification strategies.

Introduction and Mechanistic Rationale

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[4]

-

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium-driven process, typically requiring a large excess of water to drive the reaction to completion.[4][5][6] For the target substrate, the basic nitrogen atom of the quinoline ring would be protonated by the strong acid catalyst. This could potentially complicate the reaction and subsequent workup.

-

Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred as it is effectively irreversible.[7][8] The reaction involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group.[7] In the final, irreversible step, the highly basic ethoxide deprotonates the newly formed carboxylic acid, driving the reaction to completion.[7] Given the presence of the electron-withdrawing fluorine atoms, which increase the electrophilicity of the carbonyl carbon, and the desire for an irreversible transformation, saponification is the recommended pathway. Lithium hydroxide (LiOH) in a mixed solvent system of tetrahydrofuran (THF) and water is a common and effective choice for this transformation in a laboratory setting.[7][9]

Saponification Mechanism

Sources

- 1. 2,2-Difluoro-2-(quinolin-6-yl)acetohydrazide [myskinrecipes.com]

- 2. US8420645B2 - Salts of 2-fluoro-N-methyl-4-[7-(quinolin-6-yl-methyl)-imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide and processes related to preparing the same - Google Patents [patents.google.com]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cross-Coupling Reactions Involving the Quinoline Moiety

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline moiety, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its rigid structure and the presence of a nitrogen atom imbue it with a unique electronic profile, making it a privileged scaffold in a vast array of biologically active compounds and functional materials.[1][2] From the historical anti-malarial agent quinine to modern anticancer drugs and organic light-emitting diodes (OLEDs), the functionalization of the quinoline ring is a critical endeavor for tuning molecular properties and enhancing performance.[1]

Transition-metal catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the precise and efficient modification of the quinoline core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance, opening up a vast chemical space for drug discovery and materials innovation.[3][4] This guide provides an in-depth exploration of the key cross-coupling strategies employed for quinoline functionalization, offering both foundational principles and detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Quinoline Cross-Coupling

Reactivity of the Quinoline Ring

The electronic landscape of the quinoline ring is characterized by a "pyridine-like" electron-deficient nitrogen-containing ring and a "benzene-like" carbocyclic ring. This inherent electronic disparity governs the regioselectivity of cross-coupling reactions. The positions on the pyridine ring (C2, C3, C4) are generally more electron-deficient and thus more susceptible to nucleophilic attack, while the positions on the benzene ring (C5, C6, C7, C8) are more electron-rich.

However, in the context of cross-coupling reactions, which often proceed through oxidative addition of a metal catalyst to a carbon-halogen or carbon-triflate bond, the relative reactivity of different positions is influenced by a combination of electronic and steric factors. The presence of the nitrogen atom can also lead to catalyst inhibition or the formation of undesired complexes, a challenge that must be addressed through careful selection of ligands and reaction conditions.[4]

The General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions, the workhorses of this field, operate through a common catalytic cycle.[5][6] Understanding this cycle is paramount for troubleshooting and optimizing reactions.

The generally accepted mechanism involves three key steps:[5]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-X bond (where X is typically a halide or triflate) of the haloquinoline, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium center, displacing the halide or triflate.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product and regenerating the active Pd(0) catalyst.

The efficiency of each step is highly dependent on the nature of the quinoline substrate, the coupling partner, the palladium precursor, the ligand, the base, and the solvent.

Part 2: A Strategic Guide to Common Cross-Coupling Reactions on Quinolines

This section provides detailed protocols and expert insights for three of the most widely used cross-coupling reactions for quinoline functionalization: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is arguably the most versatile and widely used cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds due to the commercial availability, stability, and low toxicity of boronic acids and their derivatives.[6][7][8]

Scientist's Notes: The "Why" Behind the Protocol

-

Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical.[9] For electron-rich quinolines, a more electron-rich and bulky ligand like SPhos or XPhos can promote the oxidative addition step. For electron-deficient quinolines, a less sterically demanding ligand may be sufficient. The use of pre-formed palladium catalysts can sometimes offer better reproducibility.

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[10] The choice of base, such as K2CO3, Cs2CO3, or K3PO4, can significantly impact the reaction rate and yield. The strength and solubility of the base should be considered based on the specific substrates.

-

Solvent System: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is commonly used. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The choice of organic solvent can influence the solubility of the reactants and the catalyst, thereby affecting the reaction kinetics.

Detailed Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

-

Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2) (0.03 mmol, 3 mol%).

-

Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 90 °C and stir for 12 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-phenylquinoline.

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd(dppf)Cl2, Pd(PPh3)4, Pd(OAc)2 | Varied reactivity and stability; Pd(dppf)Cl2 is often robust. |

| Ligand | dppf, SPhos, XPhos, PPh3 | Electron-rich and bulky ligands facilitate oxidative addition. |

| Base | K2CO3, Cs2CO3, K3PO4 | Activates the boronic acid for efficient transmetalation. |

| Solvent | Dioxane/H2O, Toluene/H2O, DMF/H2O | Biphasic system often enhances reaction rates. |

| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |

Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling is a powerful method for the formation of a C(sp2)-C(sp) bond between a haloquinoline and a terminal alkyne.[11][12] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[11][13]

Scientist's Notes: The "Why" Behind the Protocol

-

Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[13]

-

Amine Base: The amine base, typically a bulky amine like triethylamine or diisopropylethylamine, serves both as a base to deprotonate the terminal alkyne and as a solvent.

-

Copper-Free Conditions: In some cases, particularly with electron-rich haloquinolines, copper-free Sonogashira couplings can be achieved to avoid potential homocoupling of the alkyne (Glaser coupling).[14] These conditions often require a stronger base and a more active palladium catalyst system.

Detailed Protocol: Sonogashira Coupling of 2-Chloroquinoline with Phenylacetylene

-

Reaction Setup: To a Schlenk tube, add 2-chloroquinoline (1.0 mmol, 1.0 equiv), phenylacetylene (1.2 mmol, 1.2 equiv), and copper(I) iodide (CuI) (0.05 mmol, 5 mol%).

-

Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.025 mmol, 2.5 mol%).

-

Solvent and Base Addition: Evacuate and backfill the tube with argon three times. Add degassed triethylamine (5 mL).

-

Reaction Execution: Heat the reaction mixture to 80 °C and stir for 8 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(phenylethynyl)quinoline.

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd(PPh3)2Cl2, Pd(OAc)2 | Common and effective palladium precursors. |

| Copper Source | CuI | Co-catalyst for the formation of the copper acetylide. |

| Ligand | PPh3 | Stabilizes the palladium catalyst. |

| Base/Solvent | Triethylamine, Diisopropylethylamine | Acts as both a base and a solvent. |

| Temperature | Room Temperature to 80 °C | Milder conditions are often sufficient. |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between a haloquinoline and an amine.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[15]

Scientist's Notes: The "Why" Behind the Protocol

-

Strong Base and Bulky Ligands: This reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine.[9] Sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often essential for achieving high yields, as they promote the reductive elimination step.[9]

-

Inert Atmosphere: The catalytic system is often sensitive to air and moisture, so maintaining an inert atmosphere (argon or nitrogen) is crucial for reproducible results.

-

Substrate Scope: The reaction is remarkably versatile, accommodating a wide range of primary and secondary amines.[15] However, the optimal ligand and base combination can be highly dependent on the specific haloquinoline and amine coupling partners.[15][17]

Detailed Protocol: Buchwald-Hartwig Amination of 4-Chloroquinoline with Morpholine

-

Reaction Setup: In a glovebox, add 4-chloroquinoline (1.0 mmol, 1.0 equiv), morpholine (1.2 mmol, 1.2 equiv), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to a Schlenk tube.

-

Catalyst Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.01 mmol, 1 mol% Pd) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL). Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-(quinolin-4-yl)morpholine.

| Parameter | Recommended Conditions | Rationale |

| Palladium Source | Pd2(dba)3, Pd(OAc)2 | Common Pd(0) and Pd(II) precursors. |

| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands are crucial for C-N bond formation. |

| Base | NaOtBu, LHMDS, K3PO4 | Strong, non-nucleophilic base is required. |